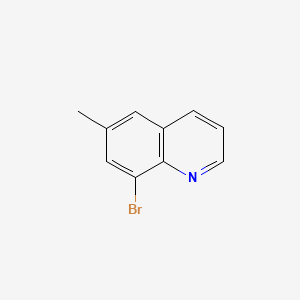

8-Bromo-6-methylquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

8-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJNEQXRWAWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517778 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84839-95-2 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-methylquinoline via the Skraup Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 8-bromo-6-methylquinoline, a valuable heterocyclic compound, utilizing the classic Skraup reaction. As senior application scientists, we move beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, the rationale behind procedural choices, and the practical insights necessary for successful and safe execution in a laboratory setting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors and antibacterial agents.[2] The specific target of this guide, this compound, is a versatile intermediate. The bromine atom at the 8-position serves as a reactive handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of novel molecules for drug discovery and development.[2]

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline core from an aromatic amine and glycerol.[3][4] While effective, the reaction is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[5][6] This guide will dissect the critical parameters for successfully synthesizing this compound, starting with the necessary precursor, 2-bromo-4-methylaniline.

The Foundational Starting Material: Synthesis of 2-Bromo-4-methylaniline

A crucial prerequisite for the target synthesis is the availability of high-purity 2-bromo-4-methylaniline. This substituted aniline is not always readily available and often needs to be synthesized in-house. A common and reliable method involves the bromination of p-toluidine after protection of the amine group via acetylation.

Synthetic Pathway for 2-Bromo-4-methylaniline

The synthesis is a two-step process:

-

Acetylation: p-Toluidine is first acetylated to form N-acetyl-p-toluidine. This step is critical as it protects the amino group from oxidation during the subsequent bromination and directs the bromine atom to the ortho position.

-

Bromination and Hydrolysis: The N-acetyl-p-toluidine is then brominated. The acetyl group is subsequently removed by acid hydrolysis to yield the desired 2-bromo-4-methylaniline.[7]

Detailed Experimental Protocol for 2-Bromo-4-methylaniline Synthesis

-

Step 1: Acetylation of p-Toluidine

-

Step 2: Bromination

-

While stirring, slowly add liquid bromine dropwise to the cooled reaction mixture, ensuring the temperature is maintained between 50-55°C.[7]

-

After the addition is complete, continue stirring at this temperature for an additional hour.[7]

-

Pour the reaction mixture into a large volume of ice water with vigorous stirring to precipitate the crude product, 3-bromo-4-acetamidotoluene.[7]

-

Filter the solid, wash with water, and dry. Recrystallization from 80% ethanol can be performed to obtain pure white, needle-like crystals.[7]

-

-

Step 3: Hydrolysis

-

Step 4: Liberation of the Free Amine

-

Suspend the hydrochloride salt in water.

-

Slowly add a concentrated solution of sodium hydroxide with stirring. An oily layer of 2-bromo-4-methylaniline will form.[7]

-

Separate the oily layer and purify by vacuum distillation to obtain the final product.[7] The expected yield is in the range of 51-57%.[7]

-

The Core Synthesis: Skraup Reaction for this compound

The Skraup synthesis is a one-pot reaction that involves heating an aromatic amine with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent.[5][8]

The Underlying Mechanism

The reaction proceeds through a series of well-established steps:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5] This is a critical initiation step.

-

Michael Addition: The aromatic amine, in this case, 2-bromo-4-methylaniline, undergoes a Michael-type conjugate addition to acrolein.[6][8]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-8-bromo-6-methylquinoline.[5][6]

-

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound.[5][6]

// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="2-Bromo-4-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroquinoline [label="1,2-Dihydro-8-bromo-\n6-methylquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O ", color="#EA4335"]; {rank=same; Acrolein; Amine;} Acrolein -> Michael_Adduct [label=" Michael\nAddition ", color="#4285F4"]; Amine -> Michael_Adduct [style=invis]; Michael_Adduct -> Dihydroquinoline [label=" Cyclization &\nDehydration ", color="#FBBC05"]; Dihydroquinoline -> Quinoline [label=" Oxidation ", color="#EA4335"]; }

Figure 1: Simplified mechanism of the Skraup reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Skraup synthesis and should be conducted with strict adherence to safety precautions.[5][6]

-

Materials and Reagents:

-

2-Bromo-4-methylaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate heptahydrate (as a moderator)

-

-

Procedure:

-

In a large three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously mix 2-bromo-4-methylaniline, glycerol, the chosen oxidizing agent, and ferrous sulfate heptahydrate.

-

With efficient stirring and external cooling (ice bath), slowly and carefully add concentrated sulfuric acid dropwise. The addition is highly exothermic, and the temperature must be controlled.

-

Once the addition is complete, gently heat the mixture using a heating mantle or an oil bath. The reaction will become exothermic and may begin to boil without external heating.[6] Be prepared to remove the heat source to maintain control.

-

After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully dilute the cooled mixture with a large volume of water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.

-

The crude product can be isolated by steam distillation.[6] The unchanged oxidizing agent (if nitrobenzene was used) will distill first, followed by the product.[6]

-

Separate the organic layer from the distillate and dry it over an anhydrous drying agent (e.g., anhydrous potassium carbonate).

-

Further purification can be achieved by vacuum distillation.

-

// Nodes Start [label="Start: Assemble Reagents in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Slow Addition of Conc. H₂SO₄\n(with cooling)", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Controlled Heating & Reflux\n(3-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Dilute with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="Neutralize with Conc. NaOH\n(with cooling)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Steam Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Separation, Drying, &\nVacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Add_Acid [color="#5F6368"]; Add_Acid -> Heating [color="#5F6368"]; Heating -> Cooling [color="#5F6368"]; Cooling -> Dilution [color="#5F6368"]; Dilution -> Neutralization [color="#5F6368"]; Neutralization -> Isolation [color="#5F6368"]; Isolation -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; }

Figure 2: Experimental workflow for the Skraup synthesis.

Process Optimization and Troubleshooting

The success of the Skraup synthesis is highly dependent on careful control of the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of substituted quinolines.

| Parameter | Recommended Condition/Consideration | Rationale and Impact on Yield |

| Starting Aniline | 2-bromo-4-methylaniline | The methyl group is electron-donating, which generally favors the reaction, while the bromo group is electron-withdrawing and deactivating. This balance can affect the required reaction conditions.[9][10] |

| Oxidizing Agent | Nitrobenzene or Arsenic Pentoxide | Nitrobenzene can also act as a solvent.[5][6] Arsenic pentoxide is reported to result in a less violent reaction but is highly toxic.[3][10] |

| Moderator | Ferrous sulfate heptahydrate | Crucial for controlling the exothermic nature of the reaction, preventing it from becoming violent and reducing tar formation.[6][11] |

| Temperature Control | Gradual heating and careful monitoring | The reaction is highly exothermic.[5][9] Overheating can lead to the formation of tar and a decrease in yield.[9] |

| Stirring | Efficient mechanical stirring | Essential for homogenous mixing of the viscous reaction mixture to prevent localized overheating.[9] |

Common Issues and Solutions:

-

Violent, Uncontrolled Reaction: This is the most significant hazard of the Skraup synthesis.[5][9] The use of a moderator like ferrous sulfate is essential.[6] The slow, careful addition of sulfuric acid with adequate cooling is also critical.

-

Low Yield: Can be caused by several factors, including the deactivating effect of the bromo substituent on the aniline, improper temperature control, or inadequate mixing.[9] For deactivated anilines, more forcing conditions may be necessary, but this can increase byproduct formation.[9]

-

Tar Formation: A common issue due to the harsh acidic conditions and high temperatures, which can cause polymerization of intermediates like acrolein.[9] Using a moderator and optimizing the temperature can help minimize this.[10] Steam distillation is an effective method for isolating the product from a tarry mixture.[10]

Safety Precautions: A Critical Imperative

The Skraup reaction is hazardous and must be performed with stringent safety measures.[9]

-

Exothermic Reaction: The reaction is highly exothermic and can become violent.[9] It must be conducted in a well-ventilated fume hood with a safety shield. An ice bath should be readily available for emergency cooling.

-

Corrosive and Toxic Reagents: Concentrated sulfuric acid is extremely corrosive.[6] Aniline derivatives and nitrobenzene are toxic and can be absorbed through the skin.[6][9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.

-

Pressure Build-up: The reaction apparatus must not be a closed system to prevent pressure build-up, especially during the exothermic phase.[9]

A thorough risk assessment must be conducted before commencing this synthesis.

Conclusion

The Skraup synthesis, while challenging, remains a valuable and direct route for the preparation of quinolines. The successful synthesis of this compound provides a key intermediate for the development of novel chemical entities. By understanding the underlying mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this classic reaction to advance their research in drug discovery and materials science.

References

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

- BenchChem. (2025).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Guidechem. (n.d.). How to Synthesize 2-Bromo-4-methylaniline? - FAQ.

- (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- Wikipedia. (2023, September 21). Skraup reaction.

- NROChemistry. (n.d.). Skraup Reaction.

- MDPI. (2019, May 10).

- Google Patents. (2000, August 15). US6103904A - Skraup reaction process for synthesizing quinolones.

- Vive Chemistry. (2012, November 3). Skraup's Synthesis.

- YouTube. (2022, January 22). Skraup Reaction.

- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.

- National Institutes of Health. (2019, May 10).

- BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.

- chemeurope.com. (n.d.). Skraup reaction.

- Organic Syntheses. (n.d.). The 12-l.

- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

- (n.d.).

- BenchChem. (2025). Technical Support Center: Optimizing the Skraup Reaction for Substituted Quinolines.

- National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.

- ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1)

- Chemistry Online. (2023, March 25). Skraup quinoline synthesis.

- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis.

- (2020, September 24). Skraup reaction.

- Journal of the American Chemical Society. (n.d.).

- National Institutes of Health. (n.d.). This compound | C10H8BrN | CID 13088043 - PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-Bromo-6-methylquinoline is a substituted quinoline of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a scaffold for novel molecular entities necessitates a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development. While extensive experimental data for this specific compound is limited, this guide synthesizes available information and provides a framework for its comprehensive characterization.

Molecular Identity and Core Physicochemical Data

This compound is a heterocyclic aromatic compound with a molecular structure featuring a bromine atom at the 8-position and a methyl group at the 6-position of the quinoline ring.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 84839-95-2 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | Yellow to brown solid | - |

| Melting Point | 51 °C | - |

| Boiling Point | 125 °C (at 0.2 Torr) | - |

| Predicted pKa | 2.56 ± 0.20 | - |

Note: Some physical properties like appearance, melting point, and boiling point are listed in chemical supplier databases without direct citation to primary literature. The pKa is a predicted value.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline synthesis, with the Skraup synthesis being a prominent and adaptable route.[3][4][5] This reaction involves the condensation of an aniline with glycerol in the presence of an acid and an oxidizing agent.[4][5]

Proposed Synthetic Pathway via Skraup Reaction

A plausible synthetic route to this compound involves the reaction of 2-bromo-4-methylaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid.[5]

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol: Skraup Synthesis (General Procedure)

This protocol is a generalized procedure adapted from the classical Skraup synthesis and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

-

Charging Reactants: To the flask, add 2-bromo-4-methylaniline, glycerol, and a catalytic amount of a ferrous sulfate.[5]

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Addition of Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

-

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous.[6] Maintain the temperature at a gentle reflux.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9]

Caption: Workflow for the shake-flask equilibrium solubility assay.

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Addition of Compound: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[9]

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) may be necessary.[9]

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC with UV detection, against a standard curve.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments.

Acidity/Basicity (pKa)

The predicted pKa of this compound is 2.56, indicating it is a weak base.[10] The basicity arises from the lone pair of electrons on the nitrogen atom in the quinoline ring. The pKa value is a critical parameter that influences the compound's solubility in aqueous media at different pH values and its interaction with biological targets.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions can be made based on the analysis of related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. A comparative analysis with 8-bromo-2-methylquinoline suggests the aromatic protons will appear in the range of δ 7.0-8.5 ppm, and the methyl protons will be a singlet around δ 2.5 ppm.[11]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of signals will correspond to the number of unique carbon atoms in the molecule.

Prediction Tools: In the absence of experimental data, NMR prediction software can provide valuable estimates of the chemical shifts.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline ring system and the C-Br and C-H bonds. Key expected absorptions include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹[14]

-

C-H bending: ~1300-1500 cm⁻¹ and 750-900 cm⁻¹[15]

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16] The fragmentation pattern will likely involve the loss of the methyl group, bromine atom, and potentially rearrangement of the quinoline ring.[16][17]

Reactivity and Stability

The reactivity of this compound is influenced by the quinoline core and the bromo and methyl substituents. The bromine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] The quinoline ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.[6] The compound should be stored in a cool, dry place away from light to prevent degradation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While there are gaps in the experimentally determined data for this compound, this guide offers established protocols for their determination and provides predicted values based on the analysis of similar structures. A thorough characterization of these properties is essential for advancing the use of this compound in drug discovery, materials science, and synthetic chemistry.

References

- BenchChem Application Note on 8-bromo-6-methylquinolin-2(1H)

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar

- A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem

- Melting point determin

- What are the physical properties of quinoline? - Blog - BIOSYNCE

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu

- Vibrational spectroscopic study of some quinoline derivatives - ResearchG

- How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays - Benchchem

- Quinoline - Wikipedia

- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks

- A REVIEW ON QUINOLINE AND ITS DERIV

- Prepar

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput

- Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 )

- The Physical and Chemical Properties of Quinoline - ResearchG

- Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline deriv

- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV

- Determination Of Melting Point Of An Organic Compound - BYJU'S

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone

- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

- The Skraup Synthesis of Quinolines - ResearchG

- The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H) - Benchchem

- Some Derivatives of 8-Bromo-6-methylquinoline1 | Journal of the American Chemical Society

- (PDF)

- Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of 8-Bromo-4-chloro-2-methylquinoline Deriv

- Molecule number, experimental pKa, predicted pKa, difference between...

- Buy 5-Bromo-8-methylquinoline | 74316-55-5 - Smolecule

- 8-Methylquinoline(611-32-5) 1 H NMR - ChemicalBook

- 8-Bromo-2-methylquinoline - PMC - NIH

- This compound | C10H8BrN | CID 13088043 - PubChem - NIH

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series

- Skraup reaction - Wikipedia

- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem

- Synthesis of deriv

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchG

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI

- 6,8-Dibromoquinoline - PMC - NIH

- Application Notes and Protocols: High-Throughput Screening of 8-bromo-6-methylquinolin-2(1H)-one Libraries - Benchchem

- NMR Predictor | Chemaxon Docs

- Simul

- Mass Spectrometry - Fragmentation P

- 5.2 Mass Spectrometry - Chemistry LibreTexts

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. biosynce.com [biosynce.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 11. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. mdpi.com [mdpi.com]

- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 8-Bromo-6-methylquinoline: Synthesis, Properties, and Applications

Introduction

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of 8-Bromo-6-methylquinoline (CAS No. 84839-95-2), a key synthetic intermediate with significant potential in the discovery of novel therapeutic agents. While this specific isomer has been less explored than some of its counterparts, its unique substitution pattern offers intriguing possibilities for structural modifications and the development of new chemical entities.

This guide will delve into the core aspects of this compound, including its chemical structure, physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in medicinal chemistry, all grounded in scientific literature and established chemical principles.

Core Compound Identification and Structure

This compound is a substituted quinoline with a bromine atom at the 8-position and a methyl group at the 6-position. This specific arrangement of substituents influences the electronic and steric properties of the molecule, making it a valuable building block in organic synthesis.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 84839-95-2 | |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 8-bromo-6-methyl-quinoline |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its known physical properties.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow to brown solid |

| Melting Point | 51 °C |

| Boiling Point | 125 °C at 0.2 Torr |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.56 ± 0.20 (Predicted) |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced, and its chemical shift will be a key diagnostic feature.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Skraup synthesis, a classic and versatile method, is a highly plausible route starting from the readily available precursor, 2-bromo-4-methylaniline.[1]

Proposed Synthetic Pathway via Skraup Reaction:

Caption: Proposed Skraup synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

This protocol is based on the well-established Skraup synthesis of quinolines and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Bromo-4-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (catalyst, optional)

-

Sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, add 2-bromo-4-methylaniline and ferrous sulfate (if used). Heat the mixture gently.

-

Glycerol Addition: Slowly add glycerol through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Oxidizing Agent: Add nitrobenzene to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline. This step should be performed in an ice bath to control the exotherm.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of the starting aniline can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS, IR) and by comparing its physical properties (e.g., melting point) with reported values.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry. The presence of the bromine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel compounds for biological screening.

Potential Therapeutic Areas:

-

Anticancer Agents: The quinoline scaffold is a core component of many anticancer drugs. Bromo-substituted quinolines have shown promising cytotoxic activity against various cancer cell lines.[2][3] this compound can serve as a precursor for the synthesis of novel quinoline derivatives with potential antiproliferative properties.

-

Antimicrobial Agents: Quinolone and quinoline derivatives are well-known for their antibacterial and antifungal activities. The functionalization of the this compound core could lead to the development of new antimicrobial agents to combat drug-resistant pathogens.

-

Antiprotozoal Agents: Quinoline-based compounds have a long history in the treatment of malaria. The development of new derivatives from this compound could yield novel antiprotozoal agents.

Logical Workflow for Drug Discovery:

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety and Handling

Detailed safety data for this compound is limited. However, based on the known hazards of similar bromo-substituted aromatic and heterocyclic compounds, the following precautions should be taken:

-

Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

A comprehensive Safety Data Sheet (SDS) for a similar compound, 6-bromo-2-methylquinoline, can provide further guidance on handling and emergency procedures.

Conclusion

This compound is a valuable, yet underutilized, synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern and the reactivity of the bromine atom make it an attractive starting point for the synthesis of diverse molecular architectures. While detailed experimental data for this specific compound is not abundant in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of discovering novel compounds with significant therapeutic potential.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Diaz de Arce, H., Greene Jr., J. L., & Capps, J. D. (1950). Some Derivatives of this compound. Journal of the American Chemical Society, 72(7), 2971–2974.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138241.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Monge, A., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 583-589.

Sources

Spectroscopic Characterization of 8-Bromo-6-methylquinoline: A Technical Guide for Researchers

Introduction

8-Bromo-6-methylquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The precise substitution pattern, featuring a bromine atom at the C8 position and a methyl group at the C6 position, imparts unique physicochemical properties and reactivity to the molecule.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This in-depth technical guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust interpretation of its anticipated spectral features. Furthermore, detailed experimental protocols for data acquisition are presented to aid researchers in their practical work with this compound.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering of the quinoline ring, is depicted below.

Caption: Molecular structure of this compound.

The presence of bromine is a key consideration for mass spectrometry, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing inductive effect of the nitrogen and bromine atoms and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.9 | dd | J ≈ 4.2, 1.7 Hz |

| H-3 | ~7.4 | dd | J ≈ 8.3, 4.2 Hz |

| H-4 | ~8.1 | dd | J ≈ 8.3, 1.7 Hz |

| H-5 | ~7.8 | d | J ≈ 1.5 Hz |

| H-7 | ~7.6 | d | J ≈ 1.5 Hz |

| CH₃ | ~2.5 | s | - |

Interpretation:

-

Aromatic Protons (H-2, H-3, H-4): These protons on the pyridine ring are expected to be the most deshielded due to the electronegativity of the nitrogen atom. H-2 and H-4 are typically found at lower fields than H-3.[4] The coupling pattern will be a doublet of doublets (dd) for each, reflecting ortho and meta couplings.

-

Aromatic Protons (H-5, H-7): These protons on the carbocyclic ring are influenced by both the methyl and bromo substituents. H-5 is ortho to the bromine atom and will likely be a doublet due to meta coupling with H-7. Similarly, H-7 is ortho to the methyl group and will appear as a doublet due to meta coupling with H-5.

-

Methyl Protons (CH₃): The methyl group at C6 is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.5 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~130 |

| C-6 | ~138 |

| C-7 | ~128 |

| C-8 | ~120 |

| C-8a | ~144 |

| CH₃ | ~18 |

Interpretation:

-

Quaternary Carbons: The quaternary carbons (C-4a, C-6, C-8, C-8a) are expected to show distinct chemical shifts. C-8, being directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect.

-

CH Carbons: The carbons of the pyridine ring (C-2, C-3, C-4) will have chemical shifts characteristic of quinoline systems.[4] The carbons of the carbocyclic ring (C-5, C-7) will be influenced by the substituents.

-

Methyl Carbon: The methyl carbon will appear at a high field, characteristic of sp³ hybridized carbons, typically around 18 ppm.[6]

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Spectrum Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

-

¹³C NMR Spectrum Acquisition:

-

Use the same sample or prepare a more concentrated one.

-

Acquire a proton-decoupled ¹³C NMR spectrum using appropriate parameters (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl (CH₃) |

| 1600-1450 | C=C and C=N stretch | Quinoline ring |

| 1470-1450 | C-H bend | Methyl (CH₃) |

| 900-675 | C-H out-of-plane bend | Aromatic |

| 690-515 | C-Br stretch | Aryl bromide |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).[7]

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system will appear in the 1600-1450 cm⁻¹ region.[8][9]

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations will be present in the fingerprint region (900-675 cm⁻¹).[10]

-

C-Br Stretching: A weak to medium absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.[11]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈BrN.[12] The nominal molecular weight is 221 g/mol for the ⁷⁹Br isotope and 223 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺) at m/z 221 and 223 with an intensity ratio of approximately 1:1.[1][3]

-

Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion. The fragmentation pattern will be characteristic of the molecule's structure.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tutorchase.com [tutorchase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 8-Bromo-6-methylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic aromatic structure provides a versatile scaffold that has given rise to a multitude of clinically significant drugs, from the pioneering antimalarial quinine to modern anticancer agents.[1][2] This guide delves into the untapped potential of a specific, yet promising derivative: 8-Bromo-6-methylquinoline. While direct and extensive research on this particular molecule is in its nascent stages, this document serves as a technical exploration of its synthetic accessibility and, through careful extrapolation from structurally related analogs, its compelling potential across several therapeutic domains. For the discerning researcher and drug development professional, this compound represents a fertile ground for innovation, offering a unique combination of substituents that can be strategically exploited to fine-tune biological activity.

The Quinoline Core: A Legacy of Therapeutic Innovation

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[3] Its unique electronic properties and the ability to engage in various intermolecular interactions have made it a "privileged structure" in drug design. Historically, quinoline-based compounds have been instrumental in the fight against infectious diseases, most notably malaria.[1] In the contemporary landscape of medicinal chemistry, the applications of quinoline derivatives have expanded dramatically, encompassing:

-

Anticancer Agents: Targeting critical cellular pathways, including kinase signaling and DNA replication.[3][4]

-

Antibacterial Therapeutics: Forming the backbone of the potent quinolone class of antibiotics.[5]

-

Antiviral Compounds: Exhibiting activity against a range of viral pathogens.[2]

-

Anti-inflammatory Drugs: Modulating inflammatory responses.[2]

The strategic placement of various substituents on the quinoline ring system allows for the precise modulation of a compound's physicochemical properties and its interaction with biological targets, making it a highly adaptable platform for drug discovery.[6]

This compound: A Scaffold Poised for Discovery

The subject of this guide, this compound, presents a compelling structural framework for medicinal chemists. The presence of a bromine atom at the 8-position and a methyl group at the 6-position offers distinct advantages for derivatization and biological activity.

Strategic Importance of Substitution

-

The 8-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies. Furthermore, the electronic-withdrawing nature of bromine can influence the overall electron distribution of the quinoline ring, potentially impacting its binding affinity to target proteins.

-

The 6-Methyl Group: The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability. It can also provide a crucial steric element that may enhance selectivity for a particular biological target.

The combination of these two substituents on the quinoline core creates a unique chemical entity with significant potential for optimization as a therapeutic agent.

Synthetic Accessibility

While a direct, peer-reviewed protocol for the synthesis of this compound is not extensively documented, established methodologies for quinoline synthesis provide a clear and viable pathway. The synthesis of the closely related 8-bromo-2-methylquinoline has been reported and serves as an excellent template.[8] A plausible synthetic route is the Skraup-Doebner-von Miller reaction, a classic and reliable method for constructing the quinoline core.[9]

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive literature on substituted quinoline and quinolinone derivatives, we can confidently project several key therapeutic areas where this compound and its derivatives could make a significant impact.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[3] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][4]

3.1.1. Kinase Inhibition: Targeting Aberrant Cell Signaling

The quinoline core is a privileged structure in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[7][10] The bromine at the 8-position of this compound provides an ideal anchor point for introducing diverse substituents to probe the ATP-binding pocket of various kinases.[7] This allows for the systematic optimization of potency and selectivity against key cancer-related kinases such as EGFR, c-Met, and others in the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[7][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a generalized fluorescence-based assay to determine the inhibitory activity of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (this compound derivative)

-

Fluorescent detection reagent

-

384-well assay plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the fluorescent detection reagent. This reagent will detect the amount of phosphorylated substrate.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

3.1.2. Cytotoxicity against Cancer Cell Lines

Brominated quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] The mechanism of action for some of these compounds has been linked to the induction of apoptosis and cell cycle arrest.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][15]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Data Presentation: Comparative Cytotoxicity of Brominated Quinolines

| Compound | Cell Line | IC50 (µM) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.8 |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 12.4 |

| Hypothetical Data for this compound Derivative | MCF-7 (human breast cancer) | X.X |

Note: The data for 5,7-Dibromo-8-hydroxyquinoline is sourced from published literature. The data for the hypothetical this compound derivative would be determined through the experimental protocol described above.

Visualization: Proposed Anticancer Mechanism of Action

Caption: Putative mechanism of action for anticancer this compound derivatives.

Antibacterial Activity

The quinolone scaffold is the foundation of a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[16] The substitution pattern on the quinoline ring is critical for antibacterial potency.[1] Structure-activity relationship studies have shown that substituents at the 8-position can significantly influence antibacterial activity.[1] Therefore, this compound serves as a promising starting point for the development of novel antibacterial agents, particularly against drug-resistant strains.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound derivative)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[17]

-

Serial Dilution: Perform serial dilutions of the test compound in the growth medium in a 96-well plate.[17]

-

Inoculation: Inoculate each well with the bacterial suspension.[17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization: Antibacterial Discovery Workflow

Caption: A generalized workflow for the discovery of novel antibacterial agents from the this compound scaffold.

Antitrypanosomal Activity

Trypanosomal infections, such as Chagas disease and African sleeping sickness, pose a significant global health burden. There is an urgent need for new and effective treatments.[18] Several quinoline derivatives have demonstrated potent antitrypanosomal activity.[2][6][19] The lipophilicity and electronic properties of the substituents on the quinoline ring play a crucial role in their efficacy. The this compound scaffold, with its potential for extensive derivatization, represents a promising starting point for the development of novel antitrypanosomal agents.

Future Directions and Conclusion

This compound is a largely unexplored yet highly promising scaffold in medicinal chemistry. Its synthetic tractability, coupled with the proven therapeutic potential of the broader quinoline class, provides a strong rationale for its investigation. The key to unlocking the full potential of this molecule lies in a systematic approach to its derivatization and biological evaluation.

Key areas for future research include:

-

Synthesis of a diverse library of derivatives: Utilizing the 8-bromo position for cross-coupling reactions to introduce a wide range of substituents.

-

Comprehensive biological screening: Evaluating the synthesized library against a broad panel of cancer cell lines, bacterial strains, and parasitic protozoa.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most promising lead compounds.

-

Optimization of pharmacokinetic properties: Fine-tuning the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

- Domling, A., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-91. [Link]

- Zhang, Y., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-9. [Link]

- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE, 13(1), e0191234. [Link]

- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PubMed. [Link]

- Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

- Narender, T., et al. (2014). 1,2-substituted 4-(1H)-quinolones: synthesis, antimalarial and antitrypanosomal activities in vitro. PubMed. [Link]

- ResearchGate. (n.d.). Antitrypanosomal activities of novel quinolines against bloodstream.... [Link]

- Odingo, J. O., et al. (n.d.). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. [Link]

- Kumar, S., et al. (n.d.). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]

- ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

- PubMed. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

- ResearchGate. (n.d.). Antibacterial activity of tested 8-hydroxyquinolines on eight selected.... [Link]

- PubMed Central. (n.d.). 8-Bromo-2-methylquinoline. [Link]

- PubMed. (n.d.). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

- ResearchGate. (n.d.). (PDF) Antitrypanosomal Activities of Fluoroquinolones with Pyrrolidinyl Substitutions. [Link]

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

- Royal Society of Chemistry. (2020).

- PubMed Central. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

- Royal Society of Chemistry. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

- ResearchGate. (n.d.). Quinoline derivatives known anticancer agents[3]. [Link]

- Royal Society of Chemistry. (2025).

- Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

Sources

- 1. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-substituted 4-(1H)-quinolones: synthesis, antimalarial and antitrypanosomal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

The Therapeutic Potential of 8-Bromo-6-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of therapeutic agents.[1] Its rigid structure and the presence of a nitrogen atom create a unique electronic and spatial arrangement, making it a versatile scaffold for interacting with a multitude of biological targets.[2] From the historical success of quinine in combating malaria to modern anticancer and antimicrobial drugs, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[3][4] The strategic functionalization of the quinoline ring is a key strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on the untapped potential of a specific subclass: 8-bromo-6-methylquinoline derivatives, extrapolating from the rich knowledge of related analogues to provide a roadmap for future research and development.

Anticipated Biological Activities of this compound Derivatives

While direct and extensive research on this compound derivatives is nascent, a strong rationale for their investigation in oncology and infectious diseases can be built upon the well-documented activities of structurally related compounds.[5] The presence of a bromine atom at the 8-position and a methyl group at the 6-position is anticipated to significantly influence the biological profile of the quinoline core.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancies

Quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[2] The introduction of bromine and methyl groups on the quinoline scaffold is a known strategy to enhance cytotoxic activity.[6][7]

Structure-Activity Relationship (SAR) Insights from Related Bromo-Quinolines:

Studies on various bromo-substituted quinolines reveal critical insights into their anticancer potential. The position and number of bromine substituents dramatically impact cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significantly higher potency compared to its mono-bromo counterparts.[6] Furthermore, the combination of bromine with other functional groups, such as nitro or methoxy groups, has been shown to result in potent anticancer effects.[7] The 6,8-dibromo-5-nitroquinoline derivative, for example, exhibits notable inhibitory activity against various cancer cell lines.[8] These findings strongly suggest that the 8-bromo substitution is a key determinant of anticancer efficacy, and the additional presence of a 6-methyl group could further modulate this activity through steric and electronic effects.

Potential Mechanisms of Anticancer Action:

-

Topoisomerase Inhibition: Many quinoline-based anticancer agents function by inhibiting topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[5][7] Bromo-substituted 8-hydroxyquinolines have been identified as potential topoisomerase I inhibitors.[5] It is plausible that this compound derivatives could also interfere with the function of these essential enzymes, leading to apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The this compound scaffold could be explored for its potential to interact with tubulin and disrupt microtubule formation.

-

Kinase Inhibition: The quinoline core is a recognized privileged structure in the design of kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[10] The 8-bromo position offers a reactive handle for introducing diverse substituents through cross-coupling reactions, enabling the synthesis of a library of compounds for screening against various kinases.[10]

Quantitative Data on Related Bromo-Quinoline Derivatives:

The following table summarizes the in vitro anticancer activity of several bromo-substituted quinoline derivatives against various human cancer cell lines, providing a benchmark for the anticipated potency of this compound analogues.

| Compound | Cancer Cell Line | IC50 (µM) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |

| HeLa (human cervical cancer) | 26.4 | |

| HT29 (human colon adenocarcinoma) | 15.0 | |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |

| HT29 (human colon adenocarcinoma) | 26.2 | |

| HeLa (human cervical cancer) | 24.1 | |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 12.3 µg/mL |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 25.6 µg/mL |

Data compiled from multiple sources.[6][8]

Antimicrobial Activity: A Renewed Offensive Against Drug-Resistant Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long-standing history as effective antibacterial and antifungal compounds.[11]

Structure-Activity Relationship (SAR) in Antimicrobial Quinolines:

The antimicrobial efficacy of quinolines is highly dependent on their substitution patterns. Halogenation, particularly bromination, has been shown to enhance the antimicrobial properties of the quinoline scaffold.[11] For instance, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] The 8-hydroxyquinoline core and its halogenated derivatives are known for their potent antimicrobial effects against a broad spectrum of microorganisms.[12][13]

Potential Mechanisms of Antimicrobial Action:

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] It is hypothesized that this compound derivatives could exert their antimicrobial effects through a similar mechanism. Furthermore, the ability of 8-hydroxyquinoline derivatives to chelate metal ions is also linked to their antimicrobial activity, as this can disrupt essential microbial metabolic processes.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.

Anticancer Activity Screening

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a primary screening tool to assess the cytotoxic effects of compounds on cancer cell lines.[14]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

-

Antimicrobial Susceptibility Testing